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molecular formula C6H14ClNO B1434984 2,5-Dimethyloxolan-3-amine hydrochloride CAS No. 1589540-71-5

2,5-Dimethyloxolan-3-amine hydrochloride

Cat. No. B1434984
M. Wt: 151.63 g/mol
InChI Key: MMOXFJHAKXSCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233979B2

Procedure details

To a mixture of 2,5-dimethyldihydrofuran-3(2H)-one oxime (23 g, 0.175 mol) and Raney Ni (4 g) in THF/NH3.H2O (1:1, 200 mL) was stirred at 60° C. under 4 MPa for overnight. The mixture was cooled and filtered, the filtrate was concentrated to give 2,5-dimethyltetrahydrofuran-3-amine To a mixture of 2,5-dimethyltetrahydrofuran-3-amine and Et3N (53.2 g, 0.526 mol) in DCM (300 mL), (Boc)2O (42 g, 0.193 mol) was dissolved in DCM (100 mL) and dropwise added in the mixture at 0° C. After addition, the reaction mixture was stirred at rt. for 4 hours before water was added in the reaction. The aqueous phase was extracted with DCM, the organic layer was washed with H2O, dried over Na2SO4, concentrated. The residue was purified by column to give tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride. To a solution of tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride in ether, ether.HCl was added dropwise at 0° C. After addition, the mixture was filtered to give 2,5-dimethyltetrahydrofuran-3-amine hydrochloride. 1H NMR (ppm, 300 MHz, D2O) δ 3.5-4.4 (m, 3H), 1.5-2.7 (m, 2H), 1.2-1.3 (m, 6H).
Name
tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:6]([CH:10]1[CH2:14][CH:13]([CH3:15])[O:12][CH:11]1[CH3:16])C(=O)O)(C)(C)C.Cl>CCOCC>[ClH:1].[CH3:16][CH:11]1[CH:10]([NH2:6])[CH2:14][CH:13]([CH3:15])[O:12]1 |f:0.1,4.5|

Inputs

Step One
Name
tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)N(C(O)=O)C1C(OC(C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1OC(CC1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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